molecular formula C16H15BrN2OS B5054283 N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide

N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5054283
M. Wt: 363.3 g/mol
InChI Key: ACGGRRFURSWYNL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide typically involves the reaction of 3-methoxyaniline with phenacyl bromide in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Potassium carbonate or sodium hydroxide

The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The final product is obtained as a hydrobromide salt by treating the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Halogenated thiazole derivatives

Scientific Research Applications

N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(3-hydroxyphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(3-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine

Uniqueness

N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS.BrH/c1-19-14-9-5-8-13(10-14)17-16-18-15(11-20-16)12-6-3-2-4-7-12;/h2-11H,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGGRRFURSWYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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